molecular formula C12H14N4OS B1409414 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1858250-40-4

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1409414
CAS No.: 1858250-40-4
M. Wt: 262.33 g/mol
InChI Key: WWDLDPGYASFZAL-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyridine, tetrahydropyran, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . The reaction conditions often require cooling with ice water and the use of dry pyridine as a solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazole derivatives, sulfoxides, and sulfones.

Scientific Research Applications

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with these molecular pathways.

Comparison with Similar Compounds

Uniqueness: 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyridine, tetrahydropyran, and triazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLDPGYASFZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

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